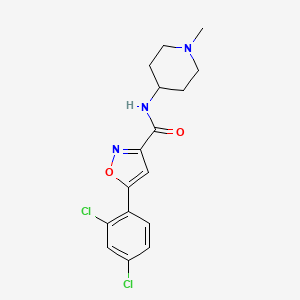
4-chloro-N'-octanoylbenzohydrazide
Descripción general
Descripción
4-chloro-N'-octanoylbenzohydrazide, also known as C8-BH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-chloro-N'-octanoylbenzohydrazide inhibits HDACs by binding to the active site of the enzyme, thereby preventing the deacetylation of histones. This results in the accumulation of acetylated histones, which leads to the activation of gene expression. The activation of gene expression can result in various cellular responses, including apoptosis, cell cycle arrest, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cell types. It has been found to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-chloro-N'-octanoylbenzohydrazide is its potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors currently in use. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of 4-chloro-N'-octanoylbenzohydrazide in scientific research. One area of interest is its use as a therapeutic agent in cancer treatment. This compound has been shown to be effective in inducing apoptosis in various cancer cell lines and inhibiting angiogenesis. Additionally, this compound has been found to have potential applications in neurodegenerative diseases and inflammatory disorders. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency as an HDAC inhibitor, low toxicity, and potential therapeutic applications make it an exciting area of research. Further studies are needed to fully understand the potential of this compound in various scientific fields.
Aplicaciones Científicas De Investigación
4-chloro-N'-octanoylbenzohydrazide has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in cancer, neurodegenerative diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
4-chloro-N'-octanoylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-4-5-6-7-14(19)17-18-15(20)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCCWYMFMLWKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4726218.png)
![N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4726225.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4726242.png)
![N-{2-[(4-chlorobenzyl)thio]phenyl}methanesulfonamide](/img/structure/B4726245.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide](/img/structure/B4726251.png)

![2-(5-chloro-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4726266.png)

![2-(2-bromo-4-isopropylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B4726274.png)
![7-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4726284.png)


![tert-butyl 2-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4726298.png)